2-(4-(Trifluoromethyl)phenyl)acetaldehyde

Monoamine Oxidase Enzyme Inhibition Isomer Selectivity

Researchers needing a para-substituted phenylacetaldehyde with a defined selectivity profile often face supply inconsistency. This compound (CAS 30934-62-4) is a reliable, high-purity intermediate that solves this. - **Precise Selectivity:** Exhibits clear MAO-A selectivity (IC50 50 nM) over MAO-B (IC50 1200 nM), essential for target validation. - **IP-Enabling Scaffold:** Used in patented research (e.g., WO 2007/069986 A1) for constructing novel, patentable therapeutic agents. - **Supply Assurance:** Sourced from verified suppliers with batch-specific QC documentation (NMR, HPLC) for reproducible results.

Molecular Formula C9H7F3O
Molecular Weight 188.15 g/mol
CAS No. 30934-62-4
Cat. No. B1601918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)phenyl)acetaldehyde
CAS30934-62-4
Molecular FormulaC9H7F3O
Molecular Weight188.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC=O)C(F)(F)F
InChIInChI=1S/C9H7F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,6H,5H2
InChIKeyJILROKHULOFASY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(Trifluoromethyl)phenyl)acetaldehyde: Synthesis & MAO Research Tool


2-(4-(Trifluoromethyl)phenyl)acetaldehyde (CAS 30934-62-4) is a para-substituted phenylacetaldehyde derivative, characterized by the electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring. This functionalization confers distinct electronic and steric properties, making the compound a versatile intermediate in organic synthesis and a valuable tool in biochemical research [1]. It serves as a crucial precursor for constructing complex molecules, including pharmaceuticals and agrochemicals, due to the reactive aldehyde moiety which readily undergoes a variety of transformations .

2-(4-(Trifluoromethyl)phenyl)acetaldehyde: Non-Interchangeability with Analogs


The precise position of the trifluoromethyl group on the phenyl ring of 2-(4-(trifluoromethyl)phenyl)acetaldehyde dictates its unique reactivity and biological profile. This compound cannot be substituted with its unsubstituted counterpart (phenylacetaldehyde) or its 2- or 3-CF3 isomers without fundamentally altering the outcome of a synthesis or assay. The para-substitution pattern influences both the electron density of the aldehyde group and the molecule's three-dimensional shape, leading to demonstrably different interaction profiles with biological targets and divergent behavior in chemical transformations [1]. The following evidence highlights specific, quantifiable performance differences that justify a deliberate procurement decision.

2-(4-(Trifluoromethyl)phenyl)acetaldehyde: Quantitative Selectivity vs. Analogs


Enhanced MAO-A Selectivity vs. 2-CF3 Isomer

In a head-to-head comparison of the 4-CF3 and 2-CF3 isomers of phenylacetaldehyde, the 4-CF3 derivative exhibits a marked difference in selectivity for monoamine oxidase A (MAO-A) and B (MAO-B). While the 2-CF3 isomer is a potent, non-selective inhibitor of both isoforms, the 4-CF3 isomer demonstrates a clear preference for MAO-A inhibition [1] [2].

Monoamine Oxidase Enzyme Inhibition Isomer Selectivity

Lower MAO-B Potency vs. 2-CF3 Isomer

A direct comparison reveals a stark difference in inhibitory potency against MAO-B between the 4-CF3 and 2-CF3 isomers of phenylacetaldehyde. The para-substituted derivative is nearly an order of magnitude less potent than its ortho-substituted analog [1] [2].

Monoamine Oxidase Structure-Activity Relationship Isomer Potency

Strategic Intermediate in Pharmaceutical Patents

2-(4-(Trifluoromethyl)phenyl)acetaldehyde is not merely a generic research chemical; it is explicitly cited as a key intermediate in a patent assigned to AstraZeneca AB (WO 2007/069986 A1), underscoring its role in the synthesis of proprietary, biologically active molecules . Its use in a patent by a major pharmaceutical company provides a verifiable link to advanced, commercially relevant research.

Pharmaceutical Synthesis Patent Intermediate Chemical Building Block

Versatile Precursor for Diverse Chemical Transformations

The compound's primary utility lies in the versatility of its reactive aldehyde group. It serves as a crucial intermediate for synthesizing a range of functional molecules, including alcohols (via reduction), carboxylic acids (via oxidation), and more complex structures through reactions like reductive amidation [1].

Synthetic Intermediate Reactive Aldehyde Chemical Diversity

Application Scenarios for 2-(4-(Trifluoromethyl)phenyl)acetaldehyde


MAO Inhibitor SAR Studies

Use 2-(4-(Trifluoromethyl)phenyl)acetaldehyde as a critical control compound to explore the impact of the para-trifluoromethyl substitution on MAO-A/MAO-B selectivity and potency. The compound's unique selectivity profile (IC50 MAO-A: 50 nM vs. MAO-B: 1200 nM) makes it an essential tool for differentiating MAO-A-dependent effects from off-target MAO-B activity, a distinction that is not possible with the non-selective 2-CF3 isomer [1] [2].

Proprietary Pharmaceutical Candidate Synthesis

Employ this compound as a key intermediate in the synthesis of novel therapeutic agents, following the precedent set by its use in AstraZeneca's patented research (WO 2007/069986 A1). Its presence in the patent literature validates its utility in constructing complex, patentable molecules, making it a strategic procurement choice for medicinal chemistry programs focused on novel IP generation .

Trifluoromethylated Library Diversification

Leverage the reactive aldehyde functionality to build diverse chemical libraries centered on the 4-(trifluoromethyl)phenyl scaffold. The compound can be efficiently transformed into corresponding alcohols, carboxylic acids, amines, and a variety of heterocyclic systems, providing a high-value starting point for generating collections of fluorinated molecules with enhanced metabolic stability and bioavailability .

Agrochemical Intermediate R&D

Utilize 2-(4-(trifluoromethyl)phenyl)acetaldehyde as a building block in the synthesis of novel pesticides. The compound's classification as a valuable intermediate for insecticide development, supported by its structural relation to phenylacetaldehyde derivatives patented for this purpose (e.g., US Patent 5,225,602), provides a strong rationale for its procurement in agrochemical discovery projects [3] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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